

Application Notes and Protocols: Semisynthetic Derivatization of Verticillin at the C11 Hydroxy Group

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Compound of Interest				
Compound Name:	Verticillin			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semisynthetic derivatization of **verticillin** natural products at the C11 hydroxy group. The described modifications, primarily acylations, have been shown to produce analogues with potent anticancer activities, often comparable or superior to the parent compounds.[1][2][3][4] This document is intended to serve as a guide for researchers interested in exploring the structure-activity relationships (SAR) of **verticillin**s and developing novel therapeutic agents.

The **verticillin**s are a class of epipolythiodioxopiperazine (ETP) alkaloids known for their significant cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Semisynthetic modification of these complex natural products offers a valuable strategy to enhance their pharmacological properties, such as potency, solubility, and pharmacokinetic profiles.[1] The C11 and C11' hydroxy groups have been identified as accessible and reactive sites for such modifications.[1]

Data Summary: Anticancer Activity of C11-Modified Verticillin Analogues

The following table summarizes the in vitro cytotoxic activity (IC50 values in nanomolar concentrations) of semisynthetic **verticillin** analogues modified at the C11 hydroxy group. The



derivatives were evaluated against a panel of human cancer cell lines: MDA-MB-435 (melanoma), MDA-MB-231 (triple-negative breast cancer), and OVCAR3 (ovarian cancer).[1]

Compound	Modification at C11	MDA-MB-435 IC50 (nM)	MDA-MB-231 IC50 (nM)	OVCAR3 IC50 (nM)
Verticillin A (1)	Parent Compound	10 ± 2	5 ± 1	10 ± 2
Verticillin H (2)	Parent Compound	25 ± 5	15 ± 3	20 ± 4
Compound 4	Acetate	15 ± 3	10 ± 2	15 ± 3
Compound 5	Propionate	10 ± 2	8 ± 1	12 ± 2
Compound 6	Isobutyrate	8 ± 1	6 ± 1	10 ± 2
Compound 7	Pivalate	12 ± 2	9 ± 1	14 ± 3
Compound 8	Benzoate	20 ± 4	12 ± 2	18 ± 4
Compound 9	Methoxycarbonyl	22 ± 4	18 ± 4	25 ± 5
Compound 10	Mesylate	18 ± 4	14 ± 3	20 ± 4
Compound 11	N,N- Dimethylcarbam ate	30 ± 6	25 ± 5	35 ± 7
Compound 12	4- Morpholinecarbo xylate	40 ± 8	35 ± 7	45 ± 9
Verticillin A Succinate (13)	Succinate	8 ± 1	4 ± 1	7 ± 1

Data presented is based on the findings from Amrine, C. S. M., et al. (2021).[1]

Experimental Workflow

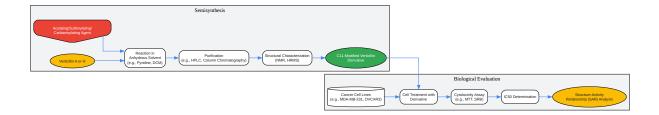




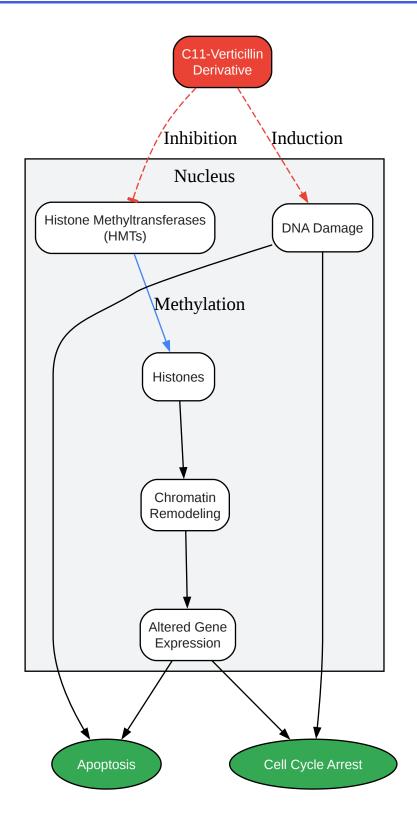


The general workflow for the semisynthetic derivatization of **verticillin**s at the C11 hydroxy group, followed by biological evaluation, is depicted below.









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References

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